2,6-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate
Description
2,6-Dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate is a sulfonate ester characterized by a 2,6-dichlorophenyl group linked to a substituted benzenesulfonate moiety. The benzenesulfonate ring contains methoxy (4-position) and methyl (2- and 5-positions) substituents, which influence its electronic and steric properties. This compound is structurally related to several sulfonate esters used in organic synthesis, pharmaceuticals, and agrochemical intermediates .
Properties
IUPAC Name |
(2,6-dichlorophenyl) 4-methoxy-2,5-dimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-9-8-14(10(2)7-13(9)20-3)22(18,19)21-15-11(16)5-4-6-12(15)17/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBTUADXOZOIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=C(C=CC=C2Cl)Cl)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate typically involves the reaction of 2,6-dichlorophenol with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed in the presence of acids or bases to yield the corresponding phenol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include quinones or other oxygenated derivatives.
Reduction: Reduced products may include partially or fully hydrogenated aromatic rings.
Hydrolysis: Hydrolysis yields 2,6-dichlorophenol and 4-methoxy-2,5-dimethylbenzenesulfonic acid.
Scientific Research Applications
2,6-Dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,6-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2,6-Dichlorophenyl 2-Methoxy-4-Methylbenzenesulfonate (CAS 693237-01-3)
- Structure : The benzenesulfonate ring has a methoxy group at the 2-position and a methyl group at the 4-position.
- Electronic Effects : The 2-methoxy group is electron-donating via resonance, while the 4-methyl group is electron-donating via induction. This creates a distinct electron density profile compared to the target compound’s 4-methoxy-2,5-dimethyl arrangement.
- Impact : Altered reactivity in nucleophilic substitution or hydrolysis due to differences in steric hindrance and electronic activation of the sulfonate ester bond .
2,6-Dichlorophenyl 5-Chloro-2-Methoxybenzenesulfonate (CAS 692773-66-3)
- Structure : Features a 5-chloro substituent on the benzenesulfonate ring alongside 2-methoxy.
- Electronic Effects : The chlorine atom introduces electron-withdrawing effects, increasing the sulfonate’s electrophilicity. This contrasts with the target compound’s methyl groups, which are electron-donating.
- Impact : Enhanced stability under basic conditions but increased susceptibility to nucleophilic attack compared to the target compound .
Molecular Weight and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | Not Available | C₁₅H₁₄Cl₂O₄S | ~357.25 (estimated) | 4-methoxy, 2,5-dimethyl |
| 2,6-Dichlorophenyl 2-Methoxy-4-Methylbenzenesulfonate | 693237-01-3 | C₁₄H₁₂Cl₂O₄S | 345.98 | 2-methoxy, 4-methyl |
| 2,6-Dichlorophenyl 5-Chloro-2-Methoxybenzenesulfonate | 692773-66-3 | C₁₃H₉Cl₃O₄S | 381.69 | 2-methoxy, 5-chloro |
- Chlorine substituents (e.g., in 692773-66-3) elevate molecular weight and polarity, likely reducing solubility in nonpolar solvents .
Reactivity and Stability
Hydrolysis Sensitivity :
- Methoxy groups (electron-donating) stabilize the sulfonate ester against hydrolysis compared to electron-withdrawing groups like chlorine. Thus, the target compound may exhibit slower hydrolysis rates than 692773-66-3 .
- Steric hindrance from 2,5-dimethyl groups in the target compound could further protect the sulfonate bond from nucleophilic attack .
Thermal Stability :
- Methyl groups generally improve thermal stability due to their inductive electron-donating effects. The target compound may outperform analogs with chlorine or acryloyl substituents (e.g., CAS 298216-09-8) in high-temperature applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
